PLX73086 was developed as part of a series of compounds aimed at inhibiting CSF1R to understand its role in various biological processes. It is classified as a small molecule inhibitor and is structurally related to other CSF1R inhibitors such as PLX3397 and PLX5622, which have shown efficacy in preclinical models for diseases like Alzheimer's disease and multiple sclerosis.
The synthesis of PLX73086 involves several key steps that include the formation of the core structure through organic synthesis techniques. While specific synthetic routes are proprietary, the general approach typically includes:
The synthesis process is optimized for yield and purity to ensure that the compound can be effectively used in biological assays.
PLX73086 exhibits a specific molecular structure characterized by its unique arrangement of atoms that confer its inhibitory properties on CSF1R. The molecular formula is CHNO, with a molecular weight of approximately 306.38 g/mol. The structural features include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into how PLX73086 interacts with its target.
PLX73086 primarily functions through competitive inhibition of CSF1R, blocking its interaction with its ligand, colony-stimulating factor 1. This inhibition leads to downstream effects on macrophage survival and function. Key reactions include:
These studies are crucial for understanding the efficacy and mechanism of action of PLX73086.
The mechanism by which PLX73086 exerts its effects involves:
Studies have shown that chronic treatment with PLX73086 does not significantly affect microglial markers in certain models, indicating its selective action on peripheral macrophages rather than central nervous system microglia .
PLX73086 possesses several notable physical and chemical properties:
These properties are essential for formulating effective dosing regimens in experimental settings.
PLX73086 has several applications in scientific research:
PLX73086 (also designated AC708) is a small-molecule inhibitor developed to selectively target the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase critical for the survival and proliferation of macrophages and microglia. It emerged from rational drug design efforts by Plexxikon Inc., leveraging structural insights from earlier CSF1R inhibitors like PLX3397 and PLX5622 [8]. Unlike its predecessors, PLX73086 was optimized for high specificity toward CSF1R over related kinases (e.g., KIT, FLT3), with in vitro studies confirming potent inhibition of CSF1R phosphorylation (IC₅₀ = 26–40 nM in cell-based assays) [10]. Its molecular structure remains proprietary, though it shares a core pharmacophore with other PLX compounds . PLX73086’s primary research application is in disentangling peripheral versus central immune functions, capitalizing on its inability to cross the blood-brain barrier (BBB) [3] [8].
CSF1R signaling governs key immune pathways via two ligands: CSF1 and IL-34. Activation triggers downstream effectors (e.g., PI3K/Akt, ERK) that regulate:
In neurodegenerative diseases (e.g., Alzheimer’s, tauopathies), CSF1R overexpression correlates with microglial activation and neuroinflammation. Inhibiting CSF1R depletes CSF1R-dependent cells, offering a strategy to modulate neuroimmune responses [6] [10]. PLX73086 exploits this mechanism to suppress peripheral macrophages without affecting microglia, enabling precise investigation of peripheral immunity’s role in CNS pathologies [3] [8].
PLX73086’s BBB impermeability is its defining pharmacological trait. Studies using formulated chow (≥150 mg/kg) confirmed near-complete depletion of splenic and hepatic macrophages within 14 days, while microglial density and markers (Iba1, P2RY12) remained unchanged in the brain [3] [7]. This contrasts sharply with brain-penetrant inhibitors (e.g., PLX3397), which deplete both peripheral macrophages and microglia [3] [10].
Table 1: Key Properties of PLX73086 vs. Brain-Penetrant CSF1R Inhibitors
Property | PLX73086 | PLX3397/PLX5622 |
---|---|---|
BBB Penetration | None | High |
Microglial Depletion | No significant effect | >90% reduction |
Peripheral Macrophage Depletion | >80% reduction | >80% reduction |
Primary Research Use | Isolating peripheral immune effects | CNS-focused disease modulation |
Data synthesized from [3] [10]
This selectivity is critical for studies parsing contributions of peripheral inflammation to CNS diseases. For example, in tauopathy models, PLX73086 treatment showed no reduction in pathogenic tau, confirming that CSF1R inhibitors’ therapeutic effects require microglial modulation [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7